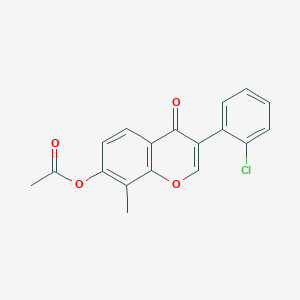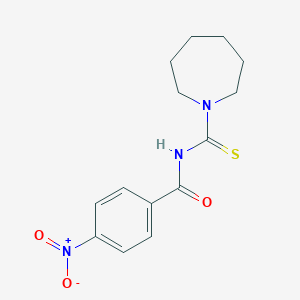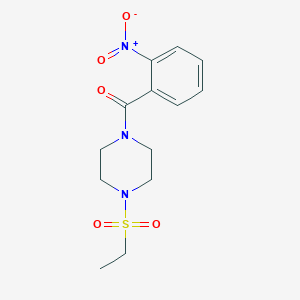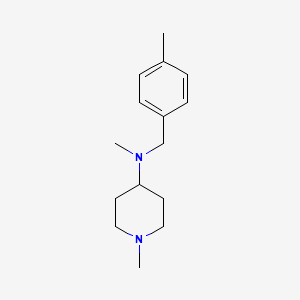
3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate is a chemical compound that belongs to the class of coumarin derivatives. It has been found to possess various biological activities and has been studied extensively in scientific research.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it has been reported to exert its pharmacological effects through various mechanisms, including inhibition of inflammatory mediators, scavenging of free radicals, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce oxidative stress by increasing the activity of antioxidant enzymes. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate in lab experiments include its moderate to high yield of synthesis, its well-established pharmacological properties, and its potential as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its toxicity at higher concentrations and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the potential of the compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
3. Development of novel derivatives of the compound with improved pharmacological properties.
4. Exploration of the use of the compound in combination with other drugs for enhanced therapeutic effects.
5. Investigation of the potential of the compound as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its biological activities. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The compound has potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Further studies are needed to fully understand the mechanism of action of the compound and to develop novel derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation. The yield of the synthesis is reported to be moderate to high.
Scientific Research Applications
3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been studied extensively for its biological activities and has been found to possess various pharmacological properties. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
[3-(2-chlorophenyl)-8-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-10-16(23-11(2)20)8-7-13-17(21)14(9-22-18(10)13)12-5-3-4-6-15(12)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQLSCIMRNGPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)


